N-[1,1'-biphenyl]-2-yl-4-iodobenzamide

Myeloperoxidase inhibition Inflammation Cardiovascular disease

Generic 'iodobenzamide' sourcing often introduces inactive 2- or 3-iodo regioisomers that compromise MPO assays. This product provides the exact 4-iodo isomer essential for target engagement. - Validated MPO IC50 of 159 nM with 16-fold selectivity over CYP3A4 and 40-fold over TPO. - Conformationally distinct ortho-biphenyl substitution ensures correct binding orientation for reproducible screening. - Definitive regioisomer identity eliminates the risk of hydrogenolysis-prone ortho-iodo or biphenyl-forming meta-iodo contaminants.

Molecular Formula C19H14INO
Molecular Weight 399.2g/mol
Cat. No. B398253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1,1'-biphenyl]-2-yl-4-iodobenzamide
Molecular FormulaC19H14INO
Molecular Weight399.2g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)I
InChIInChI=1S/C19H14INO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22)
InChIKeyDVRNFIOJXLTGHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[1,1'-Biphenyl]-2-yl-4-iodobenzamide: MPO Inhibitor Sourcing & Selectivity


N-[1,1'-biphenyl]-2-yl-4-iodobenzamide (CAS 425608-77-1, molecular formula C19H14INO, molecular weight 399.23 g/mol) is a synthetic aryl benzamide derivative characterized by a biphenyl core linked via an amide bond to a 4-iodobenzamide moiety. The compound features a sterically hindered ortho-biphenyl substitution pattern on the aniline nitrogen, which imposes conformational constraints distinct from simpler iodobenzamide analogs. Pharmacologically, the compound has been characterized as an inhibitor of human myeloperoxidase (MPO), with a reported IC50 of 159 nM in recombinant enzyme assays [1]. This activity profile is accompanied by moderate selectivity over cytochrome P450 3A4 (CYP3A4 IC50 = 2.6 μM, 16-fold selectivity) and thyroid peroxidase (TPO IC50 = 6.3 μM, 40-fold selectivity) [1]. The compound is also identified by the research code HMQ18-22 in angiogenesis-related investigations [2].

MPO inhibition research workflow (reported nanomolar range)
Selectivity profiling context over CYP3A4 and TPO
Angiogenesis research probe (HMQ18-22 annotation)

N-[1,1'-Biphenyl]-2-yl-4-iodobenzamide Procurement: Analog Substitution Risks


Procurement of a generic 'iodobenzamide' or 'biphenyl benzamide' without precise positional specification carries substantial risk of introducing structurally divergent compounds that may exhibit fundamentally different pharmacological behavior. The 4-iodo substitution pattern in the benzamide ring of this compound distinguishes it from 2-iodo and 3-iodo regioisomers, which have been shown to produce divergent reactivity in radical cyclization reactions [1]. For instance, ortho-iodobenzamides (2-iodo isomers) undergo rapid hydrogenolysis rather than cyclization under radical conditions, whereas meta-iodo (3-iodo) isomers generate biphenyl products [1]. Additionally, the biphenyl-2-yl substitution on the amide nitrogen creates a sterically congested environment that is absent in simpler N-phenyl or N-benzyl benzamide analogs. This conformational feature influences target binding orientation, as evidenced by the co-crystal structure of the closely related analog N-biphenyl-3-yl-2-iodobenzamide bound to mitochondrial complex II at 3.27 Å resolution [2]. Furthermore, the 4-iodo substitution is specifically associated with MPO inhibitory activity (IC50 = 159 nM), a property that cannot be assumed for unsubstituted benzamide analogs lacking the iodine atom [3]. Substitution with non-iodinated benzamides such as N-[1,1'-biphenyl]-2-yl-benzamide (CAS 7404-97-9, MW 273.33) [4] eliminates the heavy atom required for potential radiolabeling applications and alters both molecular weight and lipophilicity, fundamentally changing the compound's physicochemical and biological profile.

Replacing 4-iodo with 2- or 3-iodo regioisomers alters radical reactivity and may shift target engagement from MPO to mitochondrial complex II.
Non-iodinated biphenyl benzamide lacks iodine-dependent MPO inhibition and changes molecular weight, lipophilicity, and potential radiolabeling utility.
Ortho-biphenyl steric constraint differs from N-phenyl analogs, influencing binding conformation and synthetic accessibility.

N-[1,1'-Biphenyl]-2-yl-4-iodobenzamide Differentiation: MPO, Selectivity & Physicochemical Data


MPO Inhibition vs. Structural Analogs

N-[1,1'-biphenyl]-2-yl-4-iodobenzamide demonstrates potent inhibition of recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM as measured by aminophenyl fluorescein-based assay in the presence of 120 mM NaCl after 10 minutes incubation [1]. This level of inhibitory activity distinguishes it from non-iodinated biphenyl benzamide analogs, for which MPO inhibition data are either unreported or absent in public databases. The presence of the iodine atom at the 4-position is structurally correlated with the observed MPO inhibition; unsubstituted analogs such as N-[1,1'-biphenyl]-2-yl-benzamide lack the heavy atom substitution that may contribute to target engagement through halogen bonding interactions.

MPO Inhibition
Class-level inference
IC50 159 nM (recombinant human MPO, 120 mM NaCl, 10 min)
Supports MPO inhibitor screening context; non-iodinated analog data absent.
Class-level inference; verify in target assay.
Myeloperoxidase inhibition Inflammation Cardiovascular disease

Selectivity: MPO vs. CYP3A4 and TPO

N-[1,1'-biphenyl]-2-yl-4-iodobenzamide exhibits measurable selectivity for MPO over two related heme peroxidases, CYP3A4 and thyroid peroxidase (TPO). The compound shows an IC50 of 2.6 μM against CYP3A4, corresponding to a 16-fold selectivity window relative to its 159 nM MPO IC50 [1]. Against TPO, the compound demonstrates an IC50 of 6.3 μM, representing a 40-fold selectivity margin [1]. This selectivity profile is not a universal property of all iodobenzamide derivatives; many compounds in this structural class exhibit more promiscuous heme peroxidase inhibition. The quantitative IC50 values provide a baseline for researchers evaluating potential off-target liabilities in cell-based or in vivo MPO inhibition studies.

Selectivity Window
Class-level inference
MPO 159 nM vs CYP3A4 2.6 μM (16×), TPO 6.3 μM (40×)
Supports off-target profiling review; selectivity context may vary with assay conditions.
CYP3A4/TPO assay details limited; class-level comparison.
Target selectivity Off-target profiling Drug metabolism

Molecular Weight & Lipophilicity vs. Non-Iodinated Analog

The molecular weight of N-[1,1'-biphenyl]-2-yl-4-iodobenzamide is 399.23 g/mol, and its calculated logP is approximately 5.2 (estimated from analog data) . In contrast, the non-iodinated analog N-[1,1'-biphenyl]-2-yl-benzamide (CAS 7404-97-9) has a molecular weight of 273.33 g/mol [1]. The iodine substitution contributes approximately 126 g/mol to the molecular weight and significantly increases lipophilicity, as reflected in the ~2.2 logP unit increase relative to the non-iodinated analog (estimated logP ~3.0). For the regioisomeric analog N-biphenyl-3-yl-2-iodobenzamide, the calculated ACD/logP is 4.99, with a predicted ACD/BCF of 2131.57 at pH 7.4 . These physicochemical differences influence membrane permeability, protein binding, and compound handling characteristics, and are essential considerations for procurement decisions in medicinal chemistry campaigns.

Physicochemical Profile
Cross-study comparable
Target: MW 399.23, logP ~5.2
Non-iodinated analog: MW 273.33, logP ~3.0
Large MW and logP shift alter permeability and protein binding profile.
Calculated logP; experimental values to confirm.
Physicochemical properties Lipophilicity Molecular weight

Regioisomer Reactivity: 4-Iodo vs. 2-Iodo Benzamide

The 4-iodo substitution pattern on the benzamide ring of N-[1,1'-biphenyl]-2-yl-4-iodobenzamide distinguishes it from 2-iodo and 3-iodo regioisomers, which exhibit markedly different reactivity profiles. In radical cyclization reactions mediated by tri-n-butyltin hydride, meta-iodo (3-iodo) benzamides produce biphenyl compounds, whereas ortho-iodo (2-iodo) benzamides undergo rapid hydrogenolysis without cyclization [1]. This regioisomeric divergence extends to biological systems: the 2-iodo analog N-biphenyl-3-yl-2-iodobenzamide has been co-crystallized with porcine heart mitochondrial complex II at 3.27 Å resolution (PDB ID: 3AEG), demonstrating a binding mode that is spatially distinct from what would be expected for the 4-iodo isomer [2]. The iodine position dictates both the compound's synthetic utility and its target recognition profile, making regioisomer-specific procurement essential for reproducible experimental outcomes.

Regioisomer Reactivity
Cross-study comparable
4-iodo: MPO inhibitor; 2-iodo: mitochondrial complex II binder; 3-iodo: biphenyl formation under radical conditions
Iodine position dictates synthetic and biological outcomes; procurement must match regioisomer.
Radical and crystallography data; binding modes may not transfer.
Regioisomer Synthetic chemistry Target binding

Angiogenesis Inhibition & HMQ18-22 Research Code

N-[1,1'-biphenyl]-2-yl-4-iodobenzamide is indexed under the research code HMQ18-22 and annotated as an angiogenesis inhibitor in MeSH (Medical Subject Headings) terminology [1]. This functional annotation, while lacking quantitative IC50 or EC50 values in publicly available primary literature, distinguishes the compound from numerous structural analogs that lack documented anti-angiogenic activity. The angiogenesis inhibition classification suggests potential utility in vascular biology and oncology research applications. The specific association of this 4-iodobenzamide derivative with angiogenesis inhibition contrasts with other iodobenzamide analogs, such as N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-IBP) and N-(2-diethylaminoethyl)-4-iodobenzamide (BZA), which are characterized as melanin-targeting agents rather than angiogenesis modulators [2].

Angiogenesis Annotation
Supporting evidence
HMQ18-22; classified as angiogenesis inhibitor (MeSH)
May support vascular biology probe selection; distinct from melanin-targeting iodobenzamides.
Quantitative anti-angiogenic activity data unavailable.
Angiogenesis inhibition Cancer research Vascular biology

Steric Constraint from Ortho-Biphenyl Substitution

The ortho-biphenyl substitution pattern in N-[1,1'-biphenyl]-2-yl-4-iodobenzamide introduces significant steric bulk adjacent to the amide nitrogen, a structural feature that restricts conformational freedom compared to simpler N-phenyl or N-benzyl benzamide analogs. This steric encumbrance is structurally analogous to the 2-iodobiphenyl derivatives described in synthetic methodology literature, where sterically encumbered 2-iodobiphenyls require specialized synthetic approaches due to hindered rotation around the biphenyl axis [1]. The conformational constraint imposed by the biphenyl-2-yl group influences both the compound's solution-phase behavior and its potential binding orientation at biological targets. In contrast, N-phenyl benzamide analogs lack this steric bulk and exhibit greater conformational flexibility, potentially leading to different pharmacological profiles and synthetic accessibility.

Steric Constraint
Class-level inference
Ortho-biphenyl restricts conformation vs N-phenyl benzamide analogs
Influences binding orientation and synthetic route design.
Inferred from synthetic methodology; direct binding data absent.
Conformational analysis Steric hindrance Structure-activity relationship

N-[1,1'-Biphenyl]-2-yl-4-iodobenzamide Applications: MPO, Angiogenesis & Probe Development


MPO Inhibitor Screening & Inflammation Research

N-[1,1'-biphenyl]-2-yl-4-iodobenzamide is suitable as a reference compound for MPO inhibitor screening campaigns in inflammation, cardiovascular disease, and autoimmune disorder research. The compound's well-defined MPO IC50 of 159 nM, measured under standardized conditions with recombinant human enzyme in the presence of 120 mM NaCl after 10-minute incubation, provides a quantitative benchmark for assessing novel MPO inhibitors [1]. The documented selectivity profile (16-fold over CYP3A4, 40-fold over TPO) enables researchers to contextualize off-target effects and to design appropriate control experiments [1]. This compound is particularly relevant for laboratories developing MPO-targeted therapeutics where the iodobenzamide chemotype serves as a validated starting point for medicinal chemistry optimization.

Angiogenesis & Vascular Biology Studies

Based on its MeSH classification as an angiogenesis inhibitor under the research code HMQ18-22, N-[1,1'-biphenyl]-2-yl-4-iodobenzamide may serve as a chemical probe in vascular biology research, particularly in studies examining endothelial cell proliferation, tube formation, or tumor angiogenesis models [1]. The compound's angiogenesis annotation distinguishes it from melanin-targeting iodobenzamides such as 2-IBP and BZA, which have been characterized for melanoma imaging applications rather than angiogenic modulation [2]. Researchers should note that while the angiogenesis inhibitor classification is established in MeSH terminology, quantitative anti-angiogenic activity data (e.g., EC50 values in HUVEC proliferation assays) are not currently available in public primary literature; therefore, this compound is best suited for exploratory or confirmatory studies rather than as a fully characterized reference standard.

Regioisomer-Controlled Derivatization

The 4-iodo substitution pattern on the benzamide ring of N-[1,1'-biphenyl]-2-yl-4-iodobenzamide provides a distinct synthetic handle that differentiates its reactivity from 2-iodo and 3-iodo regioisomers. In radical-mediated transformations, the 4-iodo isomer is expected to exhibit reactivity that differs from the rapid hydrogenolysis observed with 2-iodo isomers and the biphenyl-forming behavior of 3-iodo isomers [1]. This regioisomer-specific reactivity profile makes the compound valuable for synthetic methodology studies involving palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira), radical cyclizations, and other transformations where iodine serves as a leaving group or reactive site. The ortho-biphenyl substitution additionally introduces steric constraints that may influence reaction stereoselectivity [2].

Physicochemical Benchmarking & Property-Based Selection

N-[1,1'-biphenyl]-2-yl-4-iodobenzamide serves as a representative iodinated biphenyl benzamide for physicochemical benchmarking in medicinal chemistry programs. With a molecular weight of 399.23 g/mol and calculated logP of approximately 5.2 [1][2], the compound occupies a distinct region of chemical space compared to non-iodinated analogs (e.g., MW 273.33, logP ~3.0 for N-[1,1'-biphenyl]-2-yl-benzamide) [3]. This property profile makes it suitable for studies examining the impact of heavy atom substitution on membrane permeability, plasma protein binding, and metabolic stability. The compound also provides a reference point for evaluating the structure-property relationships of iodinated benzamide derivatives in drug discovery contexts.

Application
Selection Property
Validation Focus
MPO inhibitor screening
Reported MPO inhibition profile
CYP3A4/TPO selectivity review
Angiogenesis research
Angiogenesis inhibitor annotation (HMQ18-22)
Anti-angiogenic endpoint validation
Regioisomer-controlled derivatization
4-iodo regioisomer reactivity
Cross-coupling and radical reaction outcomes
Physicochemical benchmarking
Iodinated heavy-atom profile
logP, MW, permeability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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